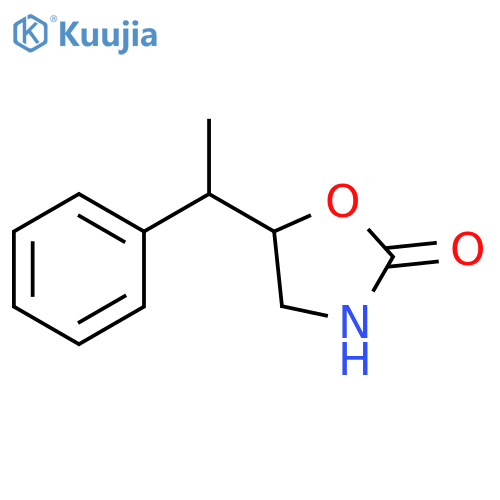Cas no 1467340-02-8 (5-(1-phenylethyl)-1,3-oxazolidin-2-one)

5-(1-phenylethyl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 5-(1-phenylethyl)-1,3-oxazolidin-2-one
- 2-Oxazolidinone, 5-(1-phenylethyl)-
- 1467340-02-8
- CS-0349661
- EN300-1860727
- AKOS014922613
- 5-(1-Phenylethyl)oxazolidin-2-one
-
- インチ: 1S/C11H13NO2/c1-8(9-5-3-2-4-6-9)10-7-12-11(13)14-10/h2-6,8,10H,7H2,1H3,(H,12,13)
- InChIKey: CFMCTTIKORFPRY-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C2=CC=CC=C2)C)CNC1=O
計算された属性
- せいみつぶんしりょう: 191.094628657g/mol
- どういたいしつりょう: 191.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 38.3Ų
じっけんとくせい
- 密度みつど: 1.139±0.06 g/cm3(Predicted)
- ふってん: 387.5±9.0 °C(Predicted)
- 酸性度係数(pKa): 12.55±0.40(Predicted)
5-(1-phenylethyl)-1,3-oxazolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1860727-0.5g |
5-(1-phenylethyl)-1,3-oxazolidin-2-one |
1467340-02-8 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1860727-1g |
5-(1-phenylethyl)-1,3-oxazolidin-2-one |
1467340-02-8 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1860727-10.0g |
5-(1-phenylethyl)-1,3-oxazolidin-2-one |
1467340-02-8 | 10g |
$4729.0 | 2023-06-02 | ||
| Enamine | EN300-1860727-1.0g |
5-(1-phenylethyl)-1,3-oxazolidin-2-one |
1467340-02-8 | 1g |
$1100.0 | 2023-06-02 | ||
| Enamine | EN300-1860727-0.25g |
5-(1-phenylethyl)-1,3-oxazolidin-2-one |
1467340-02-8 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1860727-2.5g |
5-(1-phenylethyl)-1,3-oxazolidin-2-one |
1467340-02-8 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1860727-0.05g |
5-(1-phenylethyl)-1,3-oxazolidin-2-one |
1467340-02-8 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1860727-10g |
5-(1-phenylethyl)-1,3-oxazolidin-2-one |
1467340-02-8 | 10g |
$2393.0 | 2023-09-18 | ||
| Enamine | EN300-1860727-0.1g |
5-(1-phenylethyl)-1,3-oxazolidin-2-one |
1467340-02-8 | 0.1g |
$490.0 | 2023-09-18 | ||
| Enamine | EN300-1860727-5.0g |
5-(1-phenylethyl)-1,3-oxazolidin-2-one |
1467340-02-8 | 5g |
$3189.0 | 2023-06-02 |
5-(1-phenylethyl)-1,3-oxazolidin-2-one 関連文献
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
7. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
5-(1-phenylethyl)-1,3-oxazolidin-2-oneに関する追加情報
Introduction to 5-(1-phenylethyl)-1,3-oxazolidin-2-one (CAS No. 1467340-02-8)
5-(1-phenylethyl)-1,3-oxazolidin-2-one, identified by its Chemical Abstracts Service (CAS) number 1467340-02-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the oxazolidinone class, a structural motif known for its broad spectrum of biological activities. The presence of a phenylethyl group at the 5-position and the oxazolidinone ring system imparts unique chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The oxazolidinone ring is a five-membered heterocycle containing two oxygen atoms and one nitrogen atom. This structural feature contributes to the compound's ability to interact with biological targets in multiple ways, including hydrogen bonding and hydrophobic interactions. The 1-phenylethyl substituent enhances the lipophilicity of the molecule, which can be crucial for membrane permeability and bioavailability. Such characteristics make 5-(1-phenylethyl)-1,3-oxazolidin-2-one a promising candidate for further exploration in therapeutic applications.
In recent years, there has been growing interest in oxazolidinone derivatives due to their potential as antimicrobial, anti-inflammatory, and anticancer agents. The mechanism of action for many oxazolidinones involves inhibition of bacterial protein synthesis or modulation of cellular signaling pathways. For instance, studies have shown that certain oxazolidinones can disrupt bacterial ribosome function, leading to their effectiveness against resistant strains of bacteria. The 5-(1-phenylethyl)-1,3-oxazolidin-2-one structure may exhibit similar properties, making it a candidate for developing novel antibiotics or antimicrobial agents.
One of the most compelling aspects of 5-(1-phenylethyl)-1,3-oxazolidin-2-one is its versatility as a pharmacophore. Researchers have explored various modifications to the oxazolidinone core to optimize biological activity. The phenylethyl group provides a flexible hinge that can be modified to fine-tune interactions with biological targets. Additionally, the oxazolidinone ring can be functionalized at multiple positions to introduce additional pharmacological properties. These modifications have led to the discovery of several lead compounds with therapeutic potential.
Recent advancements in computational chemistry and molecular modeling have accelerated the discovery process for compounds like 5-(1-phenylethyl)-1,3-oxazolidin-2-one. These tools allow researchers to predict binding affinities and identify optimal conformations for drug-like molecules before conducting experimental validation. Such high-throughput virtual screening methods have been instrumental in identifying novel scaffolds with improved pharmacokinetic profiles and reduced toxicity.
The pharmaceutical industry has also embraced green chemistry principles in the synthesis of 5-(1-phenylethyl)-1,3-oxazolidin-2-one and other heterocyclic compounds. Sustainable synthetic routes that minimize waste and hazardous byproducts are becoming increasingly important as regulatory pressures on environmental compliance grow. Innovations in catalytic methods and solvent-free reactions have enabled more efficient production processes while maintaining high yields and purity standards.
Another area of interest is the role of 5-(1-phenylethyl)-1,3-oxazolidin-2-one in drug repurposing efforts. Many existing drugs have been identified as candidates for treating new conditions through computational repositioning or network pharmacology studies. The oxazolidinone scaffold has already shown promise in this context, with several derivatives being repurposed for conditions ranging from infectious diseases to chronic inflammatory disorders.
The development of novel drug delivery systems has also been integrated with advances in material science. Nanotechnology-based formulations can enhance the bioavailability and targeted delivery of 5-(1-phenylethyl)-1,3-oxazolidin-2-one, improving therapeutic outcomes while reducing side effects. Liposomes, micelles, and polymeric nanoparticles are among the most studied delivery platforms for such bioactive molecules.
In conclusion,5-(1-phenylethyl)-1,3-oxazolidin-2-one (CAS No. 1467340-02-8) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and versatile chemical properties make it an attractive scaffold for developing new therapeutics across multiple disease areas. As research continues to uncover new applications for this molecule,5-(1-phenylethyl)-1,3-o...xazolidin2-one is poised to play an important role in future medical advancements.
1467340-02-8 (5-(1-phenylethyl)-1,3-oxazolidin-2-one) 関連製品
- 2172313-67-4(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid)
- 1189934-32-4(1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]urea)
- 1980076-44-5(Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate)
- 1804451-80-6(Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate)
- 777952-91-7(N-cyclobutylsulfamoyl chloride)
- 2227802-14-2((2S)-4-(2,6-dimethylphenyl)butan-2-ol)
- 871829-90-2((4-cyclopropoxyphenyl)boronic acid)
- 1805377-40-5(3-Bromo-2-(difluoromethyl)-4-methylpyridine-6-sulfonamide)
- 2172461-78-6(1-3-amino-3-(trimethyl-1H-pyrazol-4-yl)pyrrolidin-1-yl-2,2,2-trifluoroethan-1-one)
- 1361490-22-3([4-Fluoro-3-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine)



